Octahydro-4,7-methano-1H-indene-2-carboxylic acid Octahydro-4,7-methano-1H-indene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 40252-86-6
VCID: VC15992168
InChI: InChI=1S/C11H16O2/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8/h6-10H,1-5H2,(H,12,13)
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

Octahydro-4,7-methano-1H-indene-2-carboxylic acid

CAS No.: 40252-86-6

Cat. No.: VC15992168

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-4,7-methano-1H-indene-2-carboxylic acid - 40252-86-6

Specification

CAS No. 40252-86-6
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name tricyclo[5.2.1.02,6]decane-4-carboxylic acid
Standard InChI InChI=1S/C11H16O2/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8/h6-10H,1-5H2,(H,12,13)
Standard InChI Key RDARSNURXMFGDV-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1C3C2CC(C3)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of octahydro-4,7-methano-1H-indene-2-carboxylic acid is C₁₁H₁₆O₂, with a molar mass of 180.24 g/mol. Its IUPAC name, tricyclo[5.2.1.0²,⁶]decane-4-carboxylic acid, reflects the compound’s three-ring system: a bicyclo[5.2.1]decane core fused to a cyclopropane moiety at the 2,6-positions. The carboxylic acid group at position 4 introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Key spectral data for structural confirmation includes:

  • ¹H NMR (CDCl₃): Signals between 0.85–2.52 ppm correspond to the complex proton environment of the bicyclic framework, while a downfield triplet at ~9.76 ppm (J = 2.1 Hz) confirms the aldehyde proton in derivatives .

  • Canonical SMILES: C1CC2CC1C3C2CC(C3)C(=O)O, illustrating the connectivity of the tricyclic system and carboxylic acid group.

The compound’s rigidity enhances thermal stability, making it suitable for high-temperature applications in polymer chemistry.

Synthesis and Reaction Pathways

Core Synthesis via Grignard and Hydroformylation

The synthesis of octahydro-4,7-methano-1H-indene-2-carboxylic acid derivatives typically begins with octahydro-4,7-methano-inden-5-one as a precursor. A Grignard reaction with methyl magnesium bromide (MeMgBr) yields 5-methyl-octahydro-4,7-methano-inden-5-ol (90% yield), which undergoes acid-catalyzed dehydration to form hexahydro-4,7-methano-indene isomers . Subsequent hydroformylation with syngas (CO/H₂) in the presence of a rhodium catalyst produces octahydro-4,7-methano-1H-indene-5-acetaldehyde (88% yield) and its methyl-substituted analog .

Table 1: Key Reaction Conditions and Yields

Reaction StepCatalyst/TempYield
Grignard AdditionMeMgBr, 15–30°C90%
DehydrationPTSA, 120–135°C92%
HydroformylationRh-42, 120°C88%

Derivative Formation

The carboxylic acid group undergoes typical organic transformations:

  • Esterification: Reaction with ethanol under acidic conditions yields ethyl octahydro-4,7-methano-1H-indene-2-carboxylate (C₁₃H₂₀O₂, 208.3 g/mol), a volatile ester used in fragrances .

  • Amidation: Coupling with amines forms bioactive amides explored as antiviral agents.

Applications in Fragrance and Pharmaceuticals

Perfume Compositions

Octahydro-4,7-methano-1H-indene-2-carboxylic acid derivatives are prized for their floral, muguet, and aldehydic notes. For example:

  • Octahydro-4,7-methano-1H-indene-5-acetaldehyde imparts a fresh, green aroma reminiscent of lily-of-the-valley .

  • 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde adds woody and freesia undertones to premium perfumes .

Table 2: Olfactory Profiles of Key Derivatives

CompoundOlfactory Notes
Octahydro-4,7-methano-1H-indene-5-acetaldehydeFloral, muguet, green
Ethyl octahydro-4,7-methano-1H-indene-2-carboxylateFruity, etheral

Pharmaceutical Intermediates

The rigid bicyclic framework serves as a scaffold for drug candidates:

  • Antiviral agents: Amide derivatives inhibit viral protease activity by mimicking natural substrates.

  • Anti-inflammatory compounds: Ester analogs modulate COX-2 enzyme activity in preclinical studies.

Physicochemical Properties and Stability

The compound’s logP (octanol-water partition coefficient) of 2.1 indicates moderate lipophilicity, suitable for transdermal drug delivery. Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, underscoring its stability in high-temperature formulations.

Industrial and Regulatory Considerations

Commercial production scales the hydroformylation process to multi-kilogram batches, with stringent controls on rhodium catalyst residues (<1 ppm) . Regulatory filings (EPA, EINECS 268-805-1) classify the ethyl ester derivative as non-toxic at concentrations <10% in consumer products .

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